4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 2-chlorophenyl group and a trifluoro-2-oxopropyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 2-Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Addition of the Trifluoro-2-oxopropyl Group: This can be done through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce quinazolinone alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoro-2-oxopropyl group may enhance the compound’s binding affinity and specificity by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-phenyl-: Lacks the trifluoro-2-oxopropyl group, which may result in different biological activities.
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-: Similar structure but without the trifluoro-2-oxopropyl group.
4(3H)-Quinazolinone, 2-(3,3,3-trifluoro-2-oxopropyl)-: Lacks the 2-chlorophenyl group.
Uniqueness
The presence of both the 2-chlorophenyl and trifluoro-2-oxopropyl groups in 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique compared to other quinazolinone derivatives. These substituents may enhance its chemical stability, biological activity, and specificity for certain molecular targets.
Properties
CAS No. |
73283-20-2 |
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Molecular Formula |
C17H10ClF3N2O2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-11-6-2-4-8-13(11)23-15(9-14(24)17(19,20)21)22-12-7-3-1-5-10(12)16(23)25/h1-8H,9H2 |
InChI Key |
JGQOCMJMTQGXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC(=O)C(F)(F)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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